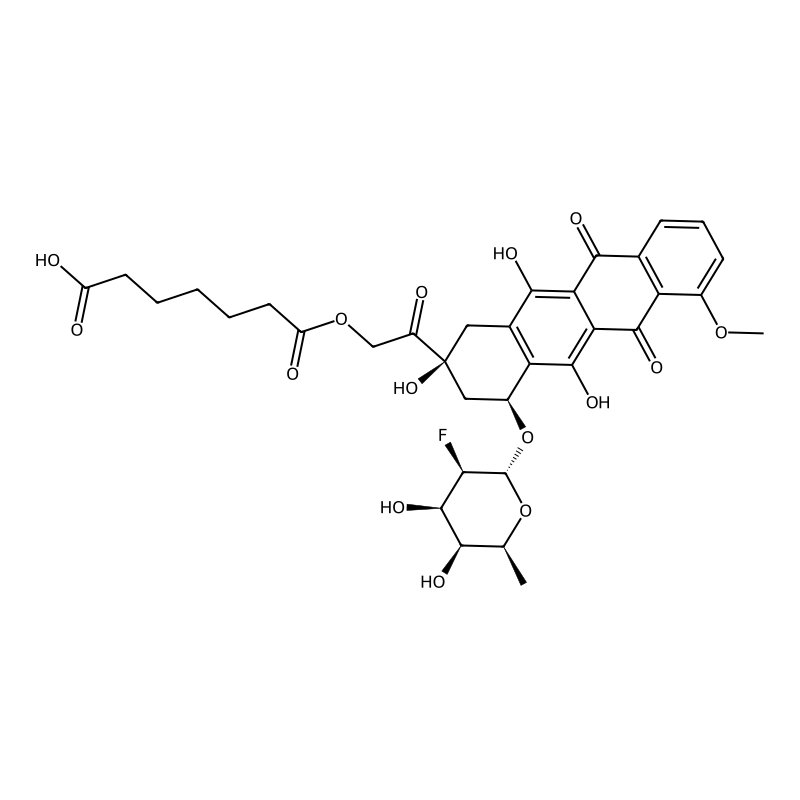7-[2-[(2S,4S)-4-[(2R,3R,4R,5S,6S)-3-fluoro-4,5-dihydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethoxy]-7-oxoheptanoic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
The compound 7-[2-[(2S,4S)-4-[(2R,3R,4R,5S,6S)-3-fluoro-4,5-dihydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethoxy]-7-oxoheptanoic acid is a complex organic molecule characterized by multiple hydroxyl groups and a tetracene backbone. Its structural intricacies include several stereocenters and functional groups that contribute to its chemical properties and biological activities. The molecular formula is with a molecular weight of approximately 580.53 g/mol .
- Hydrolysis: The ester or ether linkages may undergo hydrolysis in the presence of water or acidic conditions.
- Reduction: The ketone functionalities can be reduced to alcohols using reducing agents like lithium aluminum hydride.
- Oxidation: Hydroxyl groups can be oxidized to carbonyls or carboxylic acids under oxidative conditions.
These reactions are essential for modifying the compound for various applications in pharmaceuticals and biochemistry.
The biological activity of this compound is primarily attributed to its structural features that allow it to interact with biological targets. It has shown potential in:
- Antimicrobial Activity: Exhibiting inhibitory effects against certain bacterial strains due to its ability to disrupt cell wall synthesis.
- Antioxidant Properties: The presence of multiple hydroxyl groups contributes to its capacity to scavenge free radicals.
- Enzyme Inhibition: It may inhibit enzymes involved in metabolic pathways, making it a candidate for therapeutic applications.
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Tetracene Core: Utilizing cyclization reactions to create the tetracene structure.
- Introduction of Hydroxy and Methoxy Groups: Using selective reduction and methylation reactions to add hydroxyl and methoxy functionalities.
- Coupling Reactions: Employing techniques such as Suzuki or Sonogashira coupling to introduce the sugar moieties and other substituents.
These methods require careful control of reaction conditions to maintain stereochemistry and yield high-purity products.
The applications of this compound are diverse:
- Pharmaceuticals: It may serve as a lead compound for developing new antimicrobial or antioxidant drugs.
- Agricultural Chemicals: Potential use as a natural pesticide due to its biological activity against pathogens.
- Research: Utilized in studies related to enzyme inhibition and metabolic processes.
Interaction studies have indicated that this compound can bind effectively with various biological macromolecules such as proteins and nucleic acids. These interactions can be studied using techniques like:
- Molecular Docking: To predict binding affinities and modes of interaction with target proteins.
- Spectroscopic Methods: Such as NMR or UV-visible spectroscopy to monitor conformational changes upon binding.
These studies help elucidate the mechanism of action and potential therapeutic targets.
Several compounds exhibit structural similarities with 7-[2-[(2S,4S)-4-[(2R,3R,4R,5S,6S)-3-fluoro-4,5-dihydroxy-6-methyloxan-2-yl]oxy...]. Notable examples include:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 7-Hydroxyflavone | Contains a flavone backbone with hydroxyl substitutions | Known for strong antioxidant properties |
| Quercetin | A flavonoid with multiple hydroxyl groups | Exhibits significant anti-inflammatory effects |
| Rutin | A glycoside form of quercetin | Enhanced solubility and bioavailability compared to quercetin alone |
These compounds share certain functional characteristics but differ in their specific activities and applications, highlighting the unique properties of the target compound .








